Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
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Overview
Description
Preparation Methods
Industrial Production Methods: Information regarding industrial-scale production methods is limited. Further research would be necessary to uncover specific industrial processes.
Chemical Reactions Analysis
Types of Reactions: Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride may undergo various chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups.
Reduction reactions: Conversion of carbonyl groups to alcohols.
Acid-base reactions: Formation of salts like the hydrochloride form.
Common Reagents and Conditions: Common reagents include:
- Amino alcohols (e.g., ethanolamine)
- Carboxylic acids (e.g., acetic acid)
- Acid chlorides (e.g., acetyl chloride)
Major products formed from these reactions would include derivatives of the starting materials.
Scientific Research Applications
Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a ligand or substrate in enzyme studies.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The specific mechanism of action for this compound remains elusive. Further research is needed to understand how it exerts its effects. It likely interacts with molecular targets and pathways relevant to its applications.
Comparison with Similar Compounds
Unfortunately, no direct comparisons with similar compounds were found in the provided sources. exploring related structures and their properties could reveal unique features of Methyl cis-5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride.
Remember that this information is based on available data, and additional research may provide further insights
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
PBBWDVLAJHTANP-IBTYICNHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)CN.Cl |
Canonical SMILES |
COC(=O)C1CCC(O1)CN.Cl |
Origin of Product |
United States |
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